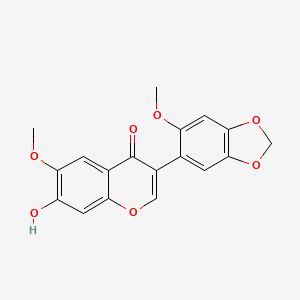

Dalpatein

Description

Contextualization within Isoflavonoid (B1168493) Chemistry

Dalpatein belongs to the isoflavonoid class of phenylpropanoids and polyketides. naturalproducts.net Isoflavonoids are a distinctive group of flavonoids found predominantly in plants of the Fabaceae family. scialert.net They are characterized by a 3-phenylchromen-4-one backbone, which differentiates them from flavonoids that possess a 2-phenylchromen-4-one structure. genome.jp The biosynthesis of isoflavonoids, including this compound, is a branch of the general flavonoid pathway, starting from the amino acid L-phenylalanine. frontiersin.org This pathway leads to the formation of key intermediates like liquiritigenin (B1674857) or naringenin (B18129), which are then converted into the isoflavone (B191592) core. genome.jpfrontiersin.org The structural diversity within the isoflavonoid family, arising from varied hydroxylation, methoxylation, and glycosylation patterns, contributes to their wide range of biological activities. researchgate.net

Significance of this compound in Academic Research

The interest in this compound stems from its presence in various medicinal plants, particularly within the Dalbergia genus, and its potential biological activities. scialert.netscribd.com Research has focused on isolating and identifying this compound from plant sources, elucidating its chemical structure, and exploring its effects in various biological systems. scialert.net Studies have investigated its antioxidant properties, contributing to the broader understanding of the role of phytochemicals in health. scialert.netdocsdrive.com The unique chemical structure of this compound makes it a subject of interest for synthetic chemists as well. researchgate.net Furthermore, its biosynthesis in plants is a topic of investigation, shedding light on the complex metabolic pathways in the plant kingdom. github.comnih.govmetacyc.org

Structure

3D Structure

Properties

Molecular Formula |

C18H14O7 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

7-hydroxy-6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |

InChI |

InChI=1S/C18H14O7/c1-21-13-6-17-16(24-8-25-17)3-9(13)11-7-23-14-5-12(19)15(22-2)4-10(14)18(11)20/h3-7,19H,8H2,1-2H3 |

InChI Key |

GYUPEJCNVAKZSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)O)OCO2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Dalpatein

Botanical Sources and Distribution

Dalpatein has been identified and isolated from various plant species, primarily within the Dalbergia genus of the Fabaceae family.

Dalbergia paniculata, a tree species widely distributed throughout Southern and Central India, is a significant botanical source of this compound. scialert.netscialert.net Investigations have revealed the presence of this compound in multiple parts of the plant. It was initially isolated from the flowers and later from a petrol extract of the seeds. scialert.net More recent studies have confirmed its presence in the leaves and stem bark. scialert.netscialert.net

One study focusing on D. paniculata cultivated in Egypt successfully isolated four isoflavonoids, including this compound, from the chloroform-soluble fraction of a defatted ethanolic extract of the stem bark and leaves. scialert.net An HPLC analysis revealed that this compound was exclusively present in the leaves at a concentration of 0.48 g%. bsu.edu.eg Another study also reported the isolation of five isoflavonoids, including this compound, from D. paniculata. bsu.edu.eg

Dalbergia nigrescens, another species within the Dalbergia genus, is also a known source of this compound. legumedata.org This species is found in several Southeast Asian countries, including Cambodia, Laos, Myanmar, Thailand, and Vietnam. legumedata.org Research has shown that D. nigrescens contains this compound, often in the form of a glycoside. nih.govacs.org Specifically, the natural substrate this compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside has been identified in the seeds of this plant. nih.gov This indicates that this compound is stored in a more complex form within this particular species.

Beyond D. paniculata and D. nigrescens, this compound has been found in other species of the Dalbergia genus, such as Dalbergia lanceolaria. np-mrd.org The occurrence of this compound extends to related genera as well. For instance, it has been isolated from Millettia pachyloba, a woody vine distributed in parts of China. nih.govknapsackfamily.comresearchgate.net In one study on M. pachyloba, this compound was one of 28 compounds isolated from the stems. nih.gov The compound has also been identified in Piscidia erythrina and Piscidia piscipula. knapsackfamily.com

Dalbergia nigrescens Studies

Extraction and Purification Techniques

The isolation of this compound from its natural sources involves a combination of extraction and chromatographic techniques.

The initial step in isolating this compound typically involves solvent extraction. researchgate.netpurepathtech.comvinanhatrang.com This method relies on the differential solubility of the compound in various solvents. vinanhatrang.com Commonly, a crude extract is obtained from the plant material (e.g., leaves, stem bark, seeds) using organic solvents.

For example, in the investigation of D. paniculata, a defatted ethanolic extract was prepared, which was then partitioned with chloroform. scialert.net The chloroform-soluble part contained the isoflavonoids, including this compound. scialert.net Similarly, in the study of M. pachyloba, dried and powdered stems were extracted with 95% aqueous ethanol. nih.gov The resulting crude extract was then suspended in water and successively extracted with petroleum ether and dichloromethane (B109758) (CH2Cl2). nih.gov The choice of solvent is critical and can significantly influence the efficiency of the extraction. researchgate.net

Following initial solvent extraction, advanced chromatographic techniques are essential for the purification of this compound from the complex mixture of phytochemicals. organomation.comchromatographyonline.com Column chromatography is a frequently employed method. For instance, silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography have been used to separate the components of the dichloromethane extract of M. pachyloba. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool for both the analysis and purification of this compound. scialert.netbsu.edu.eg Reversed-phase HPLC (RP-HPLC) with an isocratic system has been developed for the quantitative analysis of this compound in different parts of D. paniculata. scialert.net Furthermore, semi-preparative HPLC has been utilized for the final purification of this compound from chromatographic fractions. nih.gov These advanced methods allow for the isolation of this compound in high purity, which is necessary for its structural elucidation and further scientific investigation. organomation.comrotachrom.com

Advanced Chromatographic Separation Strategies

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the final purification (preparative HPLC) and the quantitative analysis of this compound. nih.govnih.gov This method offers high resolution and sensitivity, allowing for the effective separation of this compound from other closely related isoflavonoids. waters.com

In practice, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govmdpi.com The separation is based on the differential partitioning of the compounds between the two phases. An isocratic HPLC analysis method has been successfully used to determine the content of individual isoflavonoids, including this compound, in various plant organs. scialert.net For instance, one study found that this compound was exclusively present in the leaves of Dalbergia paniculata. scialert.net

The quantification of this compound is achieved by using a detector, typically a UV-Vis or a Photo Diode Array (PDA) detector, which measures the absorbance at a specific wavelength. waters.comejgm.co.uk A calibration curve is constructed using a pure standard of the compound to determine the concentration in a given sample. youtube.com The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method. youtube.com

Table 2: Example of HPLC Parameters for Isoflavonoid (B1168493) Analysis

| Parameter | Specification | Reference(s) |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | nih.gov |

| Stationary Phase | C18 column | nih.govmdpi.com |

| Mobile Phase | Gradient or isocratic mixture of solvents like methanol/water or acetonitrile/water | nih.govejgm.co.uk |

| Flow Rate | Typically around 1.0 mL/min | nih.gov |

| Detection | UV detector, often set at a specific wavelength (e.g., 254 nm) | ejgm.co.uk |

Column Chromatography Applications

Column chromatography is a fundamental and widely used preparative technique for the initial separation and purification of this compound from crude plant extracts. researchgate.netmdpi.com This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through the column. researchgate.net

In the isolation of isoflavonoids like this compound, the crude extract is typically loaded onto a column packed with an adsorbent such as silica gel. researchgate.net The separation is then carried out by eluting the column with a solvent system of increasing polarity. researchgate.net This gradient elution allows for the separation of compounds with varying polarities. Less polar compounds elute first, followed by more polar compounds.

Other stationary phases, such as Sephadex LH-20, are also used, particularly for further purification steps. This material separates compounds based on molecular size and polarity. Column chromatography is often used as a preliminary purification step before final purification by methods like preparative HPLC. mdpi.com The fractions collected from the column are monitored, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound. bitesizebio.com

Thin-Layer Chromatography (TLC) in Purification Protocols

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique that plays a vital role in the purification protocols for this compound. wikipedia.orglibretexts.org It is primarily used for monitoring the progress of column chromatography separations, identifying the fractions that contain the desired compound, and assessing the purity of isolated substances. bitesizebio.com

A TLC plate consists of a thin layer of an adsorbent material, typically silica gel, coated on an inert backing like glass or aluminum. wikipedia.org A small amount of the sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture. wikipedia.org

Preparative TLC (Prep-TLC) can also be used for the purification of small quantities of compounds. rochester.edu This involves using larger plates with a thicker layer of stationary phase to separate milligrams of material. wikipedia.orgrochester.edu After separation, the band corresponding to this compound is scraped from the plate, and the compound is recovered by eluting it from the silica with a suitable solvent. rochester.edu

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is an advanced liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products, including flavonoids and isoflavonoids like this compound. mdpi.comtandfonline.com Unlike traditional column chromatography, HSCCC uses a liquid stationary phase, which eliminates the irreversible adsorption of the sample onto a solid support. longdom.org This leads to high sample recovery and preserves the biological activity of sensitive compounds.

The method relies on partitioning solutes between two immiscible liquid phases as one phase is pumped through a coil-planet centrifuge system. longdom.org The selection of a suitable two-phase solvent system is the most critical step for a successful separation. scielo.br Systems such as hexane-ethyl acetate-methanol-water are commonly used as a starting point for the separation of flavonoids. longdom.orgresearchgate.net

HSCCC has been successfully used to isolate various isoflavones from different plant sources with high purity in a single step. researchgate.netthieme-connect.comsums.ac.ir For instance, complexation HSCCC, which uses a metal ion as a complexing agent in the stationary phase, has been developed to separate challenging isoflavone (B191592) isomers. nih.gov Given its proven success with structurally similar compounds, HSCCC is a powerful and advantageous tool for the preparative isolation of this compound from complex plant extracts. tandfonline.comlongdom.org

Other Advanced Isolation Methodologies

Beyond standard chromatographic techniques, other advanced methodologies can be applied in the study and isolation of this compound, particularly when it exists as a glycoside.

One such method is enzymatic hydrolysis . uoanbar.edu.iq this compound can occur in nature as a glycoside, meaning it is attached to one or more sugar molecules. nih.govacs.org For example, this compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside was isolated from the seeds of Dalbergia nigrescens. nih.gov Specific enzymes, known as β-glucosidases, can be used to selectively cleave the sugar moieties, releasing the aglycone (this compound). acs.orguomustansiriyah.edu.iq This enzymatic approach is highly specific and occurs under mild conditions, preventing the degradation of the target compound that can sometimes occur with acid hydrolysis. uoanbar.edu.iqmdpi.com This technique is particularly valuable for structural elucidation and for producing the pure aglycone from its natural glycosidic form. mdpi.com

Additionally, modern extraction techniques such as ultrasound-assisted extraction and microwave-assisted extraction are being employed to improve the efficiency of pulling isoflavonoids from plant material prior to chromatographic separation. researchgate.netnih.gov A recent study also developed a green method using deep eutectic solvents combined with negative pressure cavitation-assisted extraction, followed by macroporous resin column chromatography, for the efficient extraction and separation of isoflavonoids from Dalbergia leaves. nih.gov

Structural Characterization and Advanced Spectroscopic Analysis of Dalpatein

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in organic chemistry for determining the structure of isolated compounds. For Dalpatein, various techniques have been employed to confirm its identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the structural elucidation of complex natural products like this compound.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule, their chemical environments, and their connectivity based on spin-spin coupling. Analysis of the chemical shifts, multiplicities, and integration of signals in the ¹H NMR spectrum helps in identifying various proton systems, such as aromatic protons, methoxy (B1213986) groups, and hydroxyl protons. For this compound, ¹H NMR data has been reported and compared with published data for identification. scialert.netdocsdrive.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the ¹³C signals are indicative of the hybridization state and electronic environment of each carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, and quaternary carbons). researchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide vital connectivity information. COSY reveals correlations between coupled protons. HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms. researchgate.netphcogrev.com While specific detailed 2D NMR data for this compound was not extensively detailed in the immediate search results, these techniques are standard practice in the structural confirmation of isoflavonoids and are mentioned in the context of elucidating related compounds and for establishing chemical characterization. researchgate.netphcogrev.com

Reported ¹H NMR data for this compound (Compound 3) isolated from Dalbergia paniculata includes characteristic singlet signals attributable to specific protons on the isoflavone (B191592) skeleton. scialert.netdocsdrive.com For instance, signals at δ 7.93, δ 7.39, δ 6.58, δ 6.80, and δ 6.96 have been reported and attributed to hydrogens at carbons C-2, C-5, C-8, C-3', and C-6' of an isoflavone derivative. sut.ac.th

Mass Spectrometry (MS) for Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of fragmentation patterns. slideplayer.comwikipedia.org Electron Ionization Mass Spectrometry (EI MS) is a common technique for isoflavonoids.

The EI MS spectrum of this compound (Compound 3) isolated from Dalbergia paniculata showed a molecular ion peak at m/z 342.07. scialert.netdocsdrive.com This molecular ion corresponds to the molecular weight of this compound. The fragmentation pattern provides clues about the substructures within the molecule. Significant fragmentation peaks observed in the EI MS spectrum of this compound included ions at m/z 313.05 (suggesting a loss of CO), m/z 264.01, and m/z 209.03. scialert.netdocsdrive.com These fragmentation ions arise from the dissociation of the molecular ion into smaller charged fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments helps in piecing together the structure of the original molecule. chemguide.co.uklibretexts.org

High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectroscopy (HRESIMS), provides more accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragments. semanticscholar.org This precision is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. slideplayer.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive bands in the IR spectrum.

While specific detailed IR data for this compound was not extensively provided in the search results, IR spectroscopy is a standard technique used in the characterization of isoflavonoids. researchgate.netsemanticscholar.org The IR spectrum of isoflavones typically shows characteristic absorption bands corresponding to the stretching vibrations of hydroxyl groups (if present), carbonyl groups (C=O) of the γ-pyrone ring, and aromatic C=C bonds. semanticscholar.org The presence and position of these bands in the IR spectrum of this compound support its identification as an isoflavone.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light by a substance that has absorbed light. Some isoflavonoids can exhibit fluorescence, depending on their specific structure and the presence of chromophores. While the search results mention fluorescence in the context of detecting compounds or analyzing protein interactions sut.ac.thnih.govmdpi.com, specific fluorescence excitation and emission data for this compound were not found in the provided snippets. Therefore, while fluorescence spectroscopy is a valuable tool for studying the properties of some molecules, specific applications or findings regarding the fluorescence of this compound are not detailed in the available information.

Raman Spectroscopy

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It provides information complementary to IR spectroscopy regarding the vibrational modes of a molecule. scribd.com Raman spectroscopy is particularly useful for studying the skeletal vibrations of molecules and can provide insights into the aromatic rings and double bonds present in isoflavonoids like this compound. arxiv.org However, specific data or studies detailing the Raman spectrum of this compound were not present in the provided search results. While Raman spectroscopy is a relevant technique for structural analysis, its specific application to this compound is not elaborated upon in the available information.

Chromatographic-Spectroscopic Coupling for Comprehensive Profiling

Coupling chromatographic separation techniques with spectroscopic detectors is essential for the analysis of complex mixtures containing this compound, such as plant extracts. These hyphenated techniques allow for the separation of this compound from other compounds and its subsequent identification and characterization.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used separation techniques. researchgate.net When coupled with spectroscopic detectors like UV-Vis detectors or Mass Spectrometers (LC-MS or UPLC-MS), they provide a powerful platform for the comprehensive profiling of natural products. clariant.commeasurlabs.comchromatographyonline.com

LC-MS is particularly valuable as it combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. measurlabs.com This allows for the determination of the molecular weight of separated compounds and provides fragmentation data for structural elucidation. UPLC-MS offers improved resolution and faster analysis times compared to traditional HPLC-MS.

This compound has been isolated and identified from plant extracts using chromatographic methods followed by spectroscopic analysis. scialert.netdocsdrive.com RP-HPLC methods have been developed for the analysis of isoflavonoids, including this compound, in different parts of Dalbergia paniculata. scialert.netresearchgate.net UPLC-MS has also been utilized in phytochemical studies involving Dalbergia species, which would be applicable to the analysis of this compound. These coupled techniques enable the identification of this compound within complex biological matrices and contribute to understanding its presence and relative abundance.

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Types and connectivity of hydrogen atoms | Identification of proton systems (aromatic, methoxy, etc.), coupling patterns. scialert.netdocsdrive.com |

| ¹³C NMR | Carbon skeleton and environment of carbon atoms | Identification of carbon types (CH₃, CH₂, CH, Cq). researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon connectivities | Confirmation of structural fragments and overall connectivity. researchgate.netphcogrev.com |

| MS (EI MS, HRMS) | Molecular weight, elemental composition, fragmentation pattern | Molecular ion peak at m/z 342.07, characteristic fragmentation ions. scialert.netdocsdrive.com |

| IR | Identification of functional groups | Presence of characteristic isoflavone functional groups (C=O, aromatic C=C). researchgate.netsemanticscholar.org |

| Fluorescence | Emission properties upon excitation | Specific data for this compound not available in snippets, but relevant for some isoflavones. |

| Raman | Vibrational modes, skeletal structure | Specific data for this compound not available in snippets, provides complementary data to IR. |

| LC-MS/UPLC-MS | Separation, identification, and characterization in mixtures | Isolation and analysis of this compound from plant extracts. researchgate.net |

Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Notes | Source |

| 342.07 | [M]⁺ | Molecular ion peak | scialert.netdocsdrive.com |

| 313.05 | [M-CO]⁺ | Loss of carbon monoxide | scialert.netdocsdrive.com |

| 264.01 | - | Fragmentation ion | scialert.netdocsdrive.com |

| 209.03 | - | Fragmentation ion | scialert.netdocsdrive.com |

Reported ¹H NMR Signals for this compound (Compound 3)

| Chemical Shift (δ, ppm) | Multiplicity | Attribution (if reported) | Source |

| 7.93 | singlet | H-2 | sut.ac.th |

| 7.39 | singlet | H-5 | sut.ac.th |

| 6.58 | singlet | H-8 | sut.ac.th |

| 6.80 | singlet | H-3' | sut.ac.th |

| 6.96 | singlet | H-6' | sut.ac.th |

Molecular Mechanisms and Preclinical Pharmacological Research of Dalpatein

In Vitro Biological Activity Evaluation

In vitro biological activity evaluation of Dalpatein has included assessment of its antioxidant properties. Studies have shown that this compound exhibits significant antioxidant activity in cell-free assays. scialert.netdocsdrive.comscialert.netresearchgate.net

In one study evaluating isoflavonoids from Dalbergia paniculata, this compound demonstrated notable antioxidant activity in a 1,1-Diphenyl-2-Picryl Hydrazyl (DPPH) radical scavenging assay. scialert.netdocsdrive.comscialert.netresearchgate.net Isolated from the ethanolic extract of D. paniculata leaves, this compound showed 65.8% inhibition in the DPPH assay. scialert.netdocsdrive.com This activity was significant compared to the ethanolic extract of the leaves, which showed 68.5% inhibition. scialert.netdocsdrive.com

Data on the in vitro antioxidant activity of this compound in a DPPH assay:

| Compound | Source | Assay | Inhibition (%) |

| This compound | Dalbergia paniculata | DPPH radical scavenging | 65.8 |

| Leaf extract | Dalbergia paniculata | DPPH radical scavenging | 68.5 |

While this compound has been identified in studies investigating the cytotoxic effects of compounds from other plants like Millettia pachyloba, specific data detailing this compound's direct activity in various cellular assays, such as those for cell proliferation, apoptosis, autophagy, receptor binding, enzyme inhibition, or signaling pathway modulation, is limited in the currently available information. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Cellular Assay Methodologies

Cellular assays are fundamental tools in preclinical pharmacological research to evaluate the biological effects of compounds at the cellular level. These methodologies provide insights into a compound's potential mechanisms of action.

Cell Proliferation and Viability Assays (e.g., ATP, MTS, XTT, High-Content Imaging)

Cell proliferation and viability assays are used to measure the number of living cells or their metabolic activity following treatment with a compound. Common methods include those utilizing tetrazolium salts like MTT, MTS, and XTT, which are converted into colored formazan (B1609692) products by metabolically active cells. sigmaaldrich.comthermofisher.comresearchgate.net ATP assays quantify cellular ATP levels as an indicator of metabolic activity and viability. sigmaaldrich.com High-content imaging allows for multiplexed measurements of various cellular parameters, including cell number and health. Cell proliferation can also be assessed by monitoring DNA synthesis through the incorporation of nucleoside analogs like BrdU or EdU. sigmaaldrich.comthermofisher.combaseclick.eu While these methodologies are standard in cellular research, specific data on this compound's effects in these assays was not found in the provided search results.

Apoptosis and Autophagy Induction Studies

Studies on apoptosis and autophagy induction investigate a compound's ability to trigger programmed cell death (apoptosis) or the cellular self-degradation process (autophagy). researchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.net Assays for apoptosis often involve detecting markers like Annexin V binding or caspase activation. Autophagy can be monitored by observing the formation of autophagosomes or the lipidation of LC3 protein. nih.govsemanticscholar.org Although this compound was mentioned in a study where other isolated compounds from Millettia pachyloba demonstrated apoptosis and autophagy induction in cancer cells, specific experimental data confirming these effects for this compound itself were not detailed in the provided information. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Receptor Binding Assays and Target Engagement Studies

Receptor binding assays are employed to determine if a compound interacts with specific cellular receptors, while target engagement studies assess whether a compound binds to its intended molecular target within a living cell. giffordbioscience.commerckmillipore.combmglabtech.comwikipedia.orgsci-hub.se These assays are crucial for understanding the specificity and affinity of a compound for its target. giffordbioscience.combmglabtech.com Methods often involve using labeled ligands (e.g., radiolabeled) in competition binding experiments. giffordbioscience.commerckmillipore.comsci-hub.se Despite the importance of these studies in drug discovery, specific data regarding this compound's binding to any particular receptor or target was not found in the provided search results.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to evaluate a compound's ability to decrease the activity of specific enzymes. americanpeptidesociety.orgresearchgate.netsci-hub.sebioivt.com These assays are vital for identifying potential enzyme inhibitors that could modulate biological pathways. Various techniques, including spectrophotometry and fluorescence assays, can be used to measure enzyme kinetics and the impact of inhibitors. americanpeptidesociety.org While this compound is known to be released as an aglycone from its glycoside form by the action of β-glucosidases, indicating it can be a product of enzyme activity, information detailing this compound acting as an inhibitor of specific enzymes was not found in the provided search results. acs.org

Cellular Signaling Pathway Modulation (e.g., Kinase Inhibition, DNA Damage Response)

Cellular signaling pathway modulation studies investigate how a compound affects the complex networks of molecular interactions that control cellular activities. nih.govnih.gov This can involve examining the inhibition or activation of kinases, which are key components in many signaling cascades, or assessing the compound's impact on processes like the DNA damage response. sci-hub.sebioivt.comnih.gov Understanding how a compound modulates these pathways is crucial for elucidating its mechanism of action. However, specific data on this compound's effects on particular cellular signaling pathways was not found in the provided search results.

Phenotypic Screening and Cellular Model Development

Phenotypic screening is a drug discovery approach that identifies compounds based on their observable effects on cells or organisms, without requiring prior knowledge of a specific molecular target technologynetworks.combiocompare.com. This approach can be particularly useful when the underlying molecular mechanisms of a disease are not fully understood technologynetworks.com. Cellular models, such as 2D monolayer cultures and more physiologically relevant 3D organoids and spheroids, are commonly used in phenotypic screening to assess the effects of compounds on cellular functions, morphology, or viability technologynetworks.com. Advances in high-content imaging and data analysis have enhanced the efficiency and scalability of phenotypic screening technologynetworks.combiocompare.com.

Mechanistic Investigations at the Molecular Level

Investigating the molecular mechanisms of a compound involves understanding how it interacts with biological targets and influences cellular processes.

Protein-Compound Interaction Studies (e.g., Molecular Docking, in silico predictions)

Protein-compound interaction studies, including techniques like molecular docking and other in silico prediction methods, are valuable tools for understanding how a small molecule might bind to a protein target and potentially modulate its activity dovepress.comscielo.brnih.govresearchgate.netscielo.br. Molecular docking simulates the binding process of a ligand to a protein, predicting the preferred orientation and binding affinity dovepress.com. In silico techniques can help identify potential protein targets and predict the nature of interactions, such as hydrogen bonds and hydrophobic interactions nih.govscielo.br. These computational approaches can accelerate the drug discovery process by prioritizing compounds for further experimental validation dovepress.comscielo.brscielo.br.

Based on the provided search results, there is no specific information detailing protein-compound interaction studies, such as molecular docking or in silico predictions, specifically conducted with this compound. The results discuss these methods in the context of other compounds and protein targets nih.govresearchgate.netscielo.br.

Analysis of Gene Expression Modulation (e.g., RT-qPCR)

Analysis of gene expression modulation, often performed using techniques like quantitative reverse transcription PCR (RT-qPCR), allows researchers to measure changes in the abundance of specific mRNA transcripts in response to a compound genedata.comresearchgate.netplos.org. RT-qPCR is a sensitive and reproducible technique for quantifying gene expression and can be used to determine if a molecule up- or down-regulates the expression of particular genes genedata.comresearchgate.net. This provides insights into the downstream cellular pathways affected by the compound nih.gov.

While the search results explain the principles and applications of RT-qPCR for analyzing gene expression modulation genedata.comresearchgate.netplos.orgnih.gov, specific studies detailing the effects of this compound on gene expression profiles using RT-qPCR were not found in the provided context.

Preclinical Pharmacological Studies

Preclinical pharmacological studies evaluate the potential therapeutic effects of a compound in laboratory settings, often using in vitro assays and in vivo animal models.

Investigation of Antioxidant Properties (e.g., DPPH radical scavenging assays)

Antioxidant properties are crucial for counteracting oxidative stress, which is implicated in various diseases biorxiv.org. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used in vitro method to evaluate the ability of a compound to neutralize free radicals biorxiv.orgekb.egmdpi.comnih.govresearchgate.net. The assay is based on the reduction of the stable DPPH radical, which causes a change in color that can be measured spectrophotometrically biorxiv.orgmdpi.comnih.gov. A lower IC₅₀ value in a DPPH assay indicates stronger antioxidant potential ekb.eg.

Studies have investigated the antioxidant activities of extracts containing this compound. The alcoholic extracts of the leaves and stem bark of Dalbergia paniculata, which contain this compound, exhibited significant in vitro antioxidant activities in the DPPH radical scavenging assay researchgate.net. While the specific IC₅₀ value for isolated this compound in this assay is not explicitly provided in the snippet, the finding suggests that this compound contributes to the observed antioxidant effect of the extracts.

Anti-inflammatory Response in Preclinical Models

Inflammation is a complex biological response involved in many disease processes ijpsr.com. Preclinical models, often involving animal studies, are used to evaluate the anti-inflammatory potential of compounds researchgate.netijpsr.com. These models can assess a compound's ability to reduce inflammation induced by various agents researchgate.netijpsr.com.

Flavonoids, as a class of compounds that includes isoflavonoids like this compound, have been reported to possess anti-inflammatory properties researchgate.netresearchgate.net. Specifically, a flavonoid fraction from Celosia argentea L., which included this compound, showed significant dose-dependent anti-inflammatory activities in carrageenan-induced rat paw edema and cotton pellet-induced chronic inflammatory models researchgate.net. This indicates that this compound, as a component of this flavonoid fraction, likely contributes to these observed anti-inflammatory effects in preclinical models researchgate.net.

Data Table: Antioxidant Activity (DPPH Assay)

| Source Material | Assay Type | Observed Activity / Finding | Citation |

| Dalbergia paniculata leaf extract | DPPH radical scavenging assay | Significant in vitro antioxidant activity | researchgate.net |

| Dalbergia paniculata stem bark extract | DPPH radical scavenging assay | Significant in vitro antioxidant activity | researchgate.net |

| Isolated isoflavonoids (including this compound) from D. paniculata | DPPH radical scavenging assay | Significant in vitro antioxidant activities | researchgate.net |

Data Table: Anti-inflammatory Activity (Preclinical Models)

| Source Material | Preclinical Model | Observed Activity / Finding | Citation |

| Flavonoid fraction from Celosia argentea L. (including this compound) | Carrageenan-induced rat paw edema | Significant dose-dependent anti-inflammatory activity | researchgate.net |

| Flavonoid fraction from Celosia argentea L. (including this compound) | Cotton pellet-induced chronic inflammatory model | Significant dose-dependent anti-inflammatory activity | researchgate.net |

Other Preclinical Therapeutic Potential Investigations

Preclinical research has explored the therapeutic potential of this compound in various contexts. Studies have investigated its effects in experimental models, revealing potential benefits beyond previously characterized molecular mechanisms.

One area of investigation involves the evaluation of this compound's acute toxicity. In studies using freshly fertilized zebrafish eggs, the acute toxicity of this compound was assessed over a 72-hour period. Parameters such as egg coagulation, somite formation, separation of the tail-bud from the yolk sac, heartbeat presence, and mortality were used to determine acute lethality phcogrev.com. These studies provide initial insights into the potential safety profile of this compound in a developmental model phcogrev.com.

Furthermore, this compound has been studied in the context of plant extracts known for their medicinal properties. For instance, Dalbergia sissoo leaf extract, which contains this compound along with other compounds like biochanin A, genistein, and pratensein, has been evaluated for its osteogenic activity phcogrev.com. While the specific contribution of this compound within the complex mixture of the extract requires further elucidation, the inclusion of this compound in such extracts with demonstrated biological activities suggests its potential involvement in these effects phcogrev.com.

Synthesis and Derivatization Studies of Dalpatein

Total Synthesis Approaches

Semisynthesis of Dalpatein Derivatives and Analogues

Research indicates that this compound naturally occurs in glycosylated forms. For instance, this compound 7-O-glucoside has been noted uni.lu. Additionally, enzymatic hydrolysis studies have focused on 7-O-beta-acuminosides of this compound, where enzymes from Dalbergia nigrescens were found to hydrolyze these glycosides nih.govebi.ac.uk. Acuminosides are disaccharides containing apiose and glucose units nih.gov. While these studies highlight the existence of this compound glycosides and enzymatic methods for their modification, detailed procedures for the semisynthesis of a broad range of this compound derivatives and analogues through chemical or enzymatic routes were not comprehensively described in the reviewed literature. Semisynthesis generally involves using a naturally occurring compound as a starting material for the preparation of new derivatives wikipedia.orgdrugbank.comnih.govwikipedia.org.

Q & A

Basic: How to formulate a focused research question for studying Dalpatein’s pharmacological properties?

Answer: Begin by identifying gaps in existing literature (e.g., limited data on this compound’s receptor-binding specificity). Use the FLOAT method : ensure the question relates one variable (e.g., this compound concentration) to another (e.g., enzyme inhibition rate) while maintaining appropriate scope . Avoid overly broad questions like "What are this compound’s effects?"; instead, refine to "How does this compound inhibit [specific enzyme] in [cell type] at varying pH levels?" This aligns with guidelines for resolvable, precise, and hypothesis-driven questions .

Basic: What experimental design principles should guide this compound’s synthesis and characterization?

Answer:

- Synthesis : Follow protocols for novel compounds, including detailed reaction conditions (temperature, catalysts) and purity validation via HPLC or NMR .

- Characterization : Use spectral data (e.g., IR, mass spectrometry) and compare with known analogs. For reproducibility, document batch-specific variations (e.g., solvent traces) in supplementary materials .

- Controls : Include negative controls (e.g., solvent-only samples) and reference compounds to isolate this compound-specific effects .

Basic: How to conduct a systematic literature review for this compound-related studies?

Answer:

- Search Strategy : Use databases (PubMed, Scopus) with keywords like "this compound AND [property]" and Boolean operators to filter studies post-2010. Exclude non-peer-reviewed sources (e.g., ) .

- Critical Appraisal : Classify studies by methodology (e.g., in vitro vs. in vivo) and assess bias (e.g., sample size < 10 as a limitation) .

- Gap Analysis : Highlight understudied areas (e.g., this compound’s pharmacokinetics in primate models) .

Advanced: How to resolve contradictions in this compound’s reported bioactivity across studies?

Answer:

- Data Triangulation : Cross-validate results using multiple assays (e.g., ELISA for protein binding, SPR for kinetics) to confirm activity .

- Contextual Variables : Scrutinize methodological differences (e.g., cell culture media composition, incubation time) that may skew outcomes .

- Meta-Analysis : Pool datasets with standardized effect sizes (e.g., Cohen’s d) to identify trends obscured by small-sample studies .

Advanced: What statistical frameworks are optimal for analyzing this compound’s dose-response relationships?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values. Validate with goodness-of-fit tests (e.g., R² > 0.95) .

- Outlier Handling : Use Grubbs’ test to exclude outliers, ensuring <5% data loss to preserve integrity .

- Multivariate Analysis : Apply ANOVA for multi-factor experiments (e.g., this compound + adjuvant effects) with post-hoc Tukey corrections .

Advanced: How to optimize this compound’s formulation for enhanced bioavailability in preclinical models?

Answer:

- Delivery Systems : Test nanoparticle encapsulation vs. liposomal carriers using in vivo PK studies (e.g., AUC comparisons) .

- Solubility Screening : Employ Design of Experiments (DoE) to vary excipients (e.g., polysorbate-80 concentration) and measure solubility via UV-spectrophotometry .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) with LC-MS to identify degradation products .

Advanced: What strategies ensure reproducibility in this compound’s mechanistic studies?

Answer:

- Protocol Standardization : Publish step-by-step methods (e.g., cell lysis buffer composition) in open-access repositories like protocols.io .

- Reagent Validation : Use CRISPR-validated cell lines and lot-traceable chemicals (e.g., Sigma-Aldrich) to minimize variability .

- Blinded Analysis : Assign independent researchers to quantify results (e.g., Western blot band intensity) to reduce observer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.